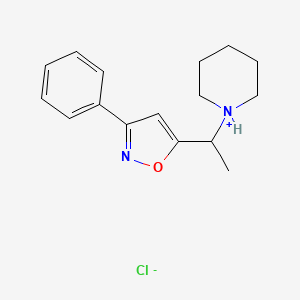
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
The synthesis of 3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride can be compared with other similar compounds, such as:
3-Phenyl-5-(piperazin-1-ylmethyl)isoxazole hydrochloride: Similar in structure but with a different substituent on the isoxazole ring.
3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole hydrochloride: Another isoxazole derivative with different substituents.
5-Cyclohexyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride: A related compound with an oxadiazole ring instead of an isoxazole ring.
Propriétés
Numéro CAS |
14716-61-1 |
|---|---|
Formule moléculaire |
C16H21ClN2O |
Poids moléculaire |
292.80 g/mol |
Nom IUPAC |
3-phenyl-5-(1-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C16H20N2O.ClH/c1-13(18-10-6-3-7-11-18)16-12-15(17-19-16)14-8-4-2-5-9-14;/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3;1H |
Clé InChI |
NLTPXOWAKPJTJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


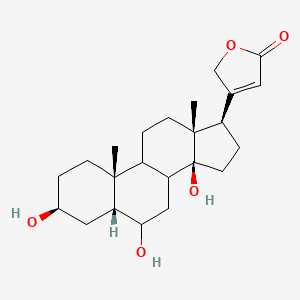
![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
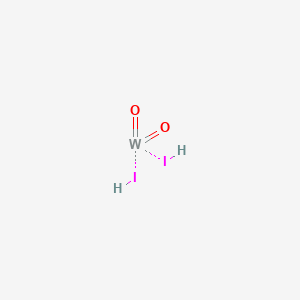
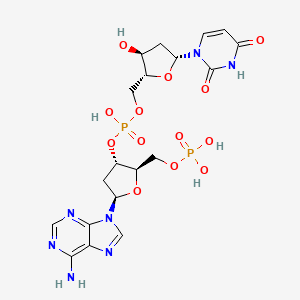
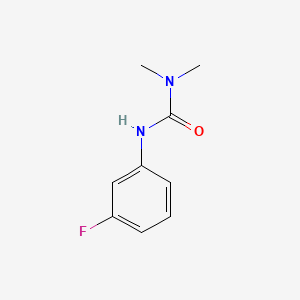
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

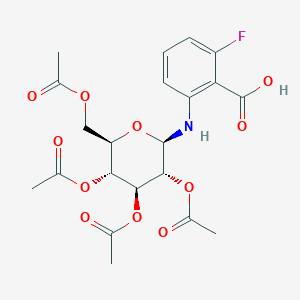

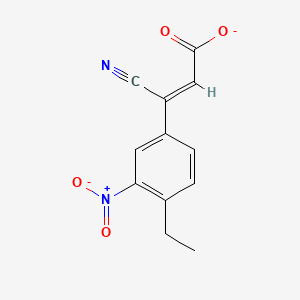
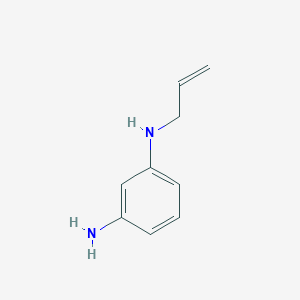
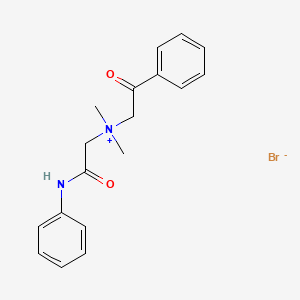

![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
